![molecular formula C14H20N2O3 B569084 tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1205750-08-8](/img/structure/B569084.png)
tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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Description
“tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a chemical compound with the CAS Number: 1156252-29-7 . It has a molecular weight of 266.3 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds, such as substituted benzo[b][1,4]oxazepine derivatives, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method could potentially be applied to the synthesis of “this compound”.Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available sources.Scientific Research Applications
Polymers Based on Divalent Metal Salts
Polymers synthesized from divalent metal salts of p-aminobenzoic acid, a compound with some structural similarities to tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate, have significant applications. These polymers are useful for creating ionic polymers with firmly incorporated metal, which can lead to applications in creating metal-containing cured resins with high impact strength due to crosslinking facilitated by the catalytic activity of metal carboxylate groups (Matsuda, 1997).
Synthetic Approaches in Medicinal Chemistry
Research on synthetic approaches for creating compounds with benzimidazoles, quinoxalines, and benzo(1,5)diazepines structures from o-phenylenediamines offers insights into how similar chemical structures might be utilized in drug development. Such synthetic methodologies could be relevant for exploring the synthetic utilities of this compound in medicinal chemistry (Ibrahim, 2011).
Environmental and Health Implications of Synthetic Phenolic Antioxidants
The study of synthetic phenolic antioxidants, which shares some functional group characteristics with this compound, highlights environmental occurrences, human exposure, and toxicity. This could point to research interests in assessing the environmental and health safety profiles of similar compounds (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of compounds, which involves using chiral catalysts for asymmetric synthesis, could suggest applications in refining synthetic methods for producing enantiomerically pure forms of compounds like this compound (Pellissier, 2011).
properties
IUPAC Name |
tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESDUMHEUGJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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